Cannabichromevarin
Overview
Description
Cannabichromevarin, also known as cannabivarichromene, is one of over 100 variants of cannabinoid chemical compounds that act on cannabinoid receptors. It is a phytocannabinoid found naturally in cannabis and is a propyl cannabinoid. This compound is known for its anticonvulsant properties and is used to treat brain cancer and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabichromevarin can be synthesized through various chemical reactions starting from cannabigerolic acid. The synthetic route involves the cyclization of cannabigerolic acid to form this compound. The reaction conditions typically include the use of acidic catalysts and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves the extraction of cannabigerolic acid from cannabis plants, followed by chemical synthesis to convert it into this compound. The process includes purification steps to ensure the final product is of high purity and suitable for medical use .
Chemical Reactions Analysis
Types of Reactions: Cannabichromevarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cannabichromenone.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Cannabichromenone
Reduction: Dihydrothis compound
Substitution: Halogenated and other substituted derivatives of this compound.
Scientific Research Applications
Cannabichromevarin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study cannabinoid profiles.
Biology: Investigated for its role in modulating the endocannabinoid system and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating epilepsy, brain cancer, and other neurological disorders.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and nutraceuticals
Mechanism of Action
Cannabichromevarin exerts its effects by interacting with cannabinoid receptors, specifically CB1 and CB2 receptors. It acts as an agonist or antagonist at these receptors, modulating various cellular signaling pathways. The activation of these receptors leads to changes in intracellular calcium levels and the activation of extracellular signal-regulated kinases (ERK1/2), which play a role in its anticonvulsant and anti-cancer properties .
Comparison with Similar Compounds
Cannabichromene: Similar in structure but differs in the length of the alkyl side chain.
Cannabigerol: Precursor to cannabichromevarin and other cannabinoids.
Tetrahydrocannabinol: Psychoactive cannabinoid with different pharmacological effects.
Cannabidiol: Non-psychoactive cannabinoid with various therapeutic applications
Uniqueness: this compound is unique due to its propyl side chain, which distinguishes it from other cannabinoids with pentyl side chains. This structural difference contributes to its distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-7-15-12-17(20)16-9-11-19(4,21-18(16)13-15)10-6-8-14(2)3/h8-9,11-13,20H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXZFUQLLRMVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961664 | |
Record name | (+/-)-Cannabichromevarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57130-04-8, 41408-19-9 | |
Record name | Cannabichromevarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57130-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabivarichromene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041408199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabichromevarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057130048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Cannabichromevarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABICHROMEVARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9WSZ6RI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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